Home > Products > Screening Compounds P87063 > 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide
4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide - 2189499-57-6

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

Catalog Number: EVT-2958193
CAS Number: 2189499-57-6
Molecular Formula: C12H23N3O
Molecular Weight: 225.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the class of carboxamides. It features a diazepane ring substituted with a cyclobutyl group at the 4-position and an ethylcarboxamide group at the 1-position. This compound has been investigated for its potential use in the development of new pharmaceutical agents, particularly for targeting histamine H3 receptors. []

Synthesis Analysis

The synthesis of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide has been described in the literature. [] One of the key steps involves the desymmetrization of homopiperazine to introduce the cyclobutyl group at the 4-position. This can be achieved through selective acylation of one of the nitrogen atoms in homopiperazine, followed by reductive amination with cyclobutanone. The resulting 4-cyclobutyl homopiperazine derivative is then reacted with ethyl isocyanate to form the target compound, 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide.

Molecular Structure Analysis

The molecular structure of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [] The compound exists as a single stereoisomer due to the presence of the chiral center at the 4-position of the pyrrolidine ring, which is derived from the natural amino acid trans-4-hydroxy-L-proline. The cyclobutyl group adopts a specific conformation relative to the diazepane ring, which may influence its interaction with biological targets.

Mechanism of Action

4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide has been investigated as a potential histamine H3 receptor antagonist. [] Histamine H3 receptors are involved in the regulation of histamine release in the central nervous system, and H3 antagonists have been explored for their potential therapeutic benefits in various neurological disorders. The mechanism of action of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide involves binding to the H3 receptor and blocking its activation by histamine. This inhibition of H3 receptor signaling can lead to increased histamine release and subsequent downstream effects on neurotransmission.

Applications

The primary application of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide in scientific research has been in the exploration of novel histamine H3 receptor antagonists. [] This research aims to develop new therapeutic agents for treating neurological disorders associated with dysregulation of histamine signaling, such as cognitive impairment, sleep disorders, and epilepsy.

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: 6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) is a potent 5-HT1A/B/D receptor antagonist with excellent activity in vivo in rodent pharmacodynamic models. [] GSK588045 was identified through bioisosteric replacement of the metabolically labile N-methyl amide group of a series of benzoxazinones with small heterocyclic rings. [] It demonstrates a high degree of selectivity over human ether-a-go-go related gene (hERG) potassium channels and favorable pharmacokinetics. []

Relevance: While GSK588045 is not directly structurally similar to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, it highlights the use of carboxamide functional groups in drug design, particularly for targeting serotonin receptors. Both compounds share the presence of a carboxamide moiety, although their core structures and overall biological activities differ. The research on GSK588045 demonstrates the potential of modifying carboxamide-containing molecules to achieve desired pharmacological profiles. []

N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Compound Description: N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative containing a carboxamide unit at the C-3 position. [] N-1-Alkylated-4-oxoquinoline derivatives have been associated with various pharmacological activities, including antibacterial and antiviral properties. []

Relevance: This compound shares a structural similarity with 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide through the presence of the carboxamide group. [] Additionally, both compounds involve a nitrogen-containing heterocyclic ring system, albeit of different sizes and with different substituents. The research on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide focuses on understanding the regioselectivity of its N-ethylation reaction, which could provide valuable insights for synthesizing and modifying 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide and its analogs. []

N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Compound Description: N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a pyridine derivative with a carboxamide unit connected to the C-3 position. [] This compound is synthesized through the condensation of ethyl acetoacetate and phenetidine. [] Structural analysis reveals a dihedral angle of approximately 28.1° between the carboxamide unit and the pyridine ring. []

Relevance: The presence of both a carboxamide group and a nitrogen-containing heterocyclic ring (pyridine) makes this compound structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. [] Despite the differences in ring size and substituents, the shared core structural features suggest potential similarities in their chemical behavior. Understanding the structural and conformational properties of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide could be beneficial for studying the structure-activity relationships of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridine-carboxamide (AS-8112)

Compound Description: (R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridine-carboxamide (AS-8112) is a potent antagonist for both dopamine D2 and serotonin 5-HT3 receptors. [, ] It exhibits strong antiemetic activity in vivo, inhibiting emesis induced by cisplatin and morphine. [] AS-8112 was developed through the exploration of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which exhibit potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. []

Relevance: AS-8112 is structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide through the shared presence of a substituted diazepane ring linked to a carboxamide group. [, ] Despite differences in the diazepane substituents and the aromatic ring system, the common structural motif suggests potential similarities in their binding interactions with certain receptors. Research on AS-8112 demonstrates the importance of stereochemistry in determining the pharmacological profile of diazepane-containing carboxamides, which could be relevant for studying 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. [, ]

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

Compound Description: 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649) is a histamine H3 antagonist that has been clinically investigated for its potential in treating human cognitive disorders. [] H3 antagonists like BF2.649 enhance the release of various neurotransmitters, including histamine, acetylcholine, noradrenaline, and dopamine, which are involved in cognitive processes. [] BF2.649 has shown wake-promoting effects in humans and efficacy in narcoleptic patients. []

Relevance: Although BF2.649 does not share a direct structural resemblance to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, it exemplifies the development of drugs targeting specific receptors for treating neurological conditions. While BF2.649 focuses on histamine H3 receptors, the research highlights the potential for exploring other nitrogen-containing heterocyclic compounds, like 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, for their pharmacological activities in the central nervous system. []

(1R,3R)-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide (PF-03654746)

Compound Description: (1R,3R)-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide (PF-03654746) is a histamine H3 antagonist that has progressed to clinical trials for the treatment of cognitive disorders. [] Similar to BF2.649, PF-03654746 enhances the release of neurotransmitters associated with cognitive function. []

Relevance: This compound, despite not being directly structurally similar to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, further emphasizes the exploration of diverse chemical structures as potential H3 antagonists. [] Both compounds possess a carboxamide group, although their core structures and ring systems differ significantly. Nevertheless, research on PF-03654746 contributes to the understanding of structure-activity relationships within the broader context of designing compounds targeting G protein-coupled receptors, which could be relevant for studying the pharmacological properties of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []

6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)

Compound Description: 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) is another histamine H3 antagonist that has reached clinical development for its potential in treating cognitive disorders. [] GSK189254 shares the mechanism of action with other H3 antagonists by promoting neurotransmitter release. []

Relevance: While not directly structurally related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, GSK189254 highlights the diversity of chemical structures capable of acting as H3 antagonists. [] Both compounds contain a carboxamide moiety, although they differ significantly in their core structures and ring systems. Research on GSK189254 and other H3 antagonists provides valuable information on the design and development of compounds targeting specific receptors, which could be relevant for exploring the pharmacological properties of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide. []

1-Benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

Compound Description: A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh. [] The carboxamide derivatives generally exhibited greater potency compared to their carbothioamide counterparts. Notably, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated promising activity with an IC50 value of 18 µM. []

Relevance: These compounds are directly related to 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide by sharing the core structure of a 1,4-diazepane ring substituted at position 1 with a carboxamide moiety. [] The research on these derivatives underscores the significance of modifying substituents on both the diazepane ring and the carboxamide phenyl group to modulate biological activity. The structure-activity relationships gleaned from these studies could offer valuable insights for designing and optimizing 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide analogs with enhanced pharmacological properties. []

Properties

CAS Number

2189499-57-6

Product Name

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

IUPAC Name

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

Molecular Formula

C12H23N3O

Molecular Weight

225.336

InChI

InChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16)

InChI Key

UIGDCKUNYYWPIP-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCCN(CC1)C2CCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.